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Compound of Interest

Compound Name: RB394

Cat. No.: B15540689 Get Quote

For researchers and drug development professionals studying the saposin-like protein AplA in

Dictyostelium discoideum, the selection of a specific and effective antibody is critical. This

guide provides a detailed overview of the performance of the recombinant antibody RB394,

based on available experimental data. Due to a lack of commercially available and

characterized alternative antibodies specifically targeting Dictyostelium discoideum AplA, this

document focuses on the known capabilities and limitations of RB394 to guide its application

and further validation.

RB394 Antibody: An Overview
RB394 is a recombinant mini-antibody developed by the Geneva Antibody Facility. It features

an antigen-binding scFv portion fused to a mouse IgG Fc.[1] This antibody was raised against a

17-amino acid synthetic peptide (PAPTPTSTPSTIKIDVN) corresponding to residues 302-318

of the Dictyostelium discoideum AplA protein (Amoeba Saposin A, UniProt #Q54Q68).[2] AplA

is a member of the saposin family of proteins, which are known to assist in the enzymatic

breakdown of sphingolipids.[2][3]

Experimental Performance Data
The performance of RB394 has been evaluated in two key immunoassays: Enzyme-Linked

Immunosorbent Assay (ELISA) and Western Blotting. The results are summarized below,

providing insight into its specificity and utility in different applications.
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Experiment Target
RB394

Performance
Control(s) Outcome

ELISA

Synthetic AplA

peptide (aa 302-

318)

Positive

Negative control

peptide (AplA aa

370-388)

RB394

specifically binds

to its target

peptide and does

not cross-react

with the control

peptide.[2]

Western Blot

Full-length,

ALFA-tagged

AplA protein

Negative

Positive control

anti-ALFA tag

antibody (AL626)

RB394 failed to

detect the full-

length AplA

protein under the

tested reducing

and non-

reducing

conditions. The

control antibody

successfully

detected the

tagged protein.

[1]

Detailed Experimental Protocols
The following are the detailed methodologies used in the experiments cited above. These

protocols are essential for reproducing the findings and for designing further validation studies.

ELISA Protocol for Peptide Detection
This protocol details the method used to confirm the binding of RB394 to its target synthetic

peptide.[2]

Immobilization of Antigen: A biotinylated synthetic peptide corresponding to AplA residues

302-318 (10 pmol/well) was immobilized on streptavidin-coated ELISA plates for 30 minutes
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at room temperature. A non-target biotinylated peptide from AplA (residues 370-388) was

used as a negative control.

Washing: Each well was rinsed three times with 100 µl of washing buffer (PBS containing

0.5% w/v BSA and 0.05% w/v Tween20).

Primary Antibody Incubation: 50 µl of the MRB394 antibody-containing supernatant, diluted

in washing buffer, was added to each well and incubated for 1 hour.

Washing: Wells were rinsed three times with 100 µl of washing buffer.

Secondary Antibody Incubation: Horseradish peroxidase (HRP)-coupled goat anti-mouse

IgG (Bio-Rad #170-6516), diluted 1:1000 in washing buffer, was added (50 µl per well) and

incubated for 30 minutes.

Washing: Wells were rinsed three times.

Detection: 50 µl of Tetramethylbenzidine (TMB) substrate was added. The reaction was

stopped by adding 25 µl of 2 M H2SO4.

Data Acquisition: Absorbance was measured at 450 nm, with a subtraction of absorbance at

570 nm.

Western Blot Protocol for Full-Length Protein Detection
This protocol was used to assess the ability of RB394 to detect the full-length AplA protein

expressed in D. discoideum.[1]

Antigen Preparation: Full-length AplA with a C-terminal ALFA-tag was overexpressed in D.

discoideum. The secreted protein was collected from the supernatant after inducing

secretion for 3 hours in a phosphate buffer.

Sample Preparation: The supernatant was diluted in either reducing or non-reducing sample

buffer and heated for 5 minutes at 95°C.

Electrophoresis: 20 µL of each sample was run on a 4-15% acrylamide gel at 200 V for 30

minutes.
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Transfer: Proteins were transferred to a nitrocellulose membrane using a dry transfer system

for 7 minutes.

Blocking: The membrane was blocked overnight at 4°C in PBS containing 0.1% v/v Tween20

and 6% w/v milk.

Washing: The membrane was washed three times for 5 minutes in PBS with 0.1% v/v

Tween20.

Primary Antibody Incubation: The membrane was incubated with MRB394 supernatant

(diluted 1:100 in PBS-Tween) for 2 hours. A parallel membrane was incubated with an anti-

ALFA tag antibody as a positive control.

Washing: The membrane was washed three times for 5 minutes.

Secondary Antibody Incubation: The membrane was incubated for 1 hour with HRP-coupled

goat anti-mouse IgG (Biorad #170-6516), diluted 1:3000.

Washing: The membrane was washed three times for 5 minutes.

Detection: The signal was revealed using enhanced chemiluminescence (ECL).

Visualizing Experimental Workflows and Biological
Pathways
To better illustrate the experimental processes and the biological context of AplA, the following

diagrams are provided.
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ELISA workflow for RB394 peptide binding.
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Sample Preparation

Western Blot Process
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Western Blot workflow for full-length AplA.
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Generalized function of saposin-like proteins.

Discussion and Recommendations
The available data indicates that the RB394 antibody is specific for the linear peptide sequence

it was designed against, as demonstrated by ELISA.[2] This makes it a potentially useful tool

for applications where detection of this specific peptide is sufficient, such as in peptide-based
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immunoassays or potentially for immunohistochemistry on fixed tissues where this epitope is

exposed.

However, the failure of RB394 to detect the full-length AplA protein by Western Blot is a

significant limitation.[1] This suggests that the epitope (amino acids 302-318) may be buried

within the tertiary structure of the native or denatured full-length protein, rendering it

inaccessible to the antibody in this application.

For researchers intending to use RB394, the following recommendations are advised:

Application-Specific Validation: RB394 should be validated for each specific application.

While it failed in one Western Blot experiment, performance could differ with alternative

protocols (e.g., different lysis buffers, denaturation conditions, or transfer methods).

Western Blot Optimization: Researchers could attempt to optimize the Western Blot protocol.

Suggestions include trying different denaturing agents, using alternative blocking buffers, or

employing antigen retrieval techniques that might expose the epitope.

Alternative Applications: Consider using RB394 for immunofluorescence or

immunoprecipitation, but be aware that extensive validation, including the use of aplA

knockout cell lines as negative controls, would be essential to confirm specificity.

Given the general scarcity of validated antibodies for Dictyostelium proteins, RB394 represents

a valuable starting reagent.[4] However, its utility beyond peptide-based ELISA requires further

investigation and optimization by the end-user.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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